2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Physicochemical profiling Drug-likeness Lead optimization

This 4-ethylphenyl sulfonyl piperidine-pyrazine ether delivers a predicted XLogP increase of +0.5 to +1.0 log units over unsubstituted phenylsulfonyl analogs, directly addressing membrane permeability limitations in CNS-target SAR programs. Unlike methyl or halogen variants, the ethyl substituent uniquely probes lipophilic tolerance in prokineticin, dopamine, and serotonin receptor pockets. Also exploited for novel IP generation outside Takeda's patent landscape. Pair with experimental logD, PAMPA, or Caco-2 assays to validate permeability gains. A well-characterized scaffold for preformulation and analytical method development.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 1448027-49-3
Cat. No. B2835456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
CAS1448027-49-3
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C17H21N3O3S/c1-2-14-3-5-16(6-4-14)24(21,22)20-11-7-15(8-12-20)23-17-13-18-9-10-19-17/h3-6,9-10,13,15H,2,7-8,11-12H2,1H3
InChIKeyVLOYLUVVRHOUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448027-49-3): Structural Identity and Procurement-Grade Characterization for Research Applications


2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448027-49-3) is a synthetic heterocyclic small molecule comprising a pyrazine core linked via an ether bridge to a 4-sulfonylpiperidine moiety bearing a 4-ethylphenyl substituent [1]. The compound has the molecular formula C₁₇H₂₁N₃O₃S and a molecular weight of 347.43 g/mol [1]. It is primarily cataloged as a research-grade chemical building block, with predicted physicochemical properties including a density of 1.270±0.06 g/cm³, a boiling point of 498.1±55.0 °C, and a predicted pKa of 0.30±0.10 [1]. This compound belongs to a broader chemotype of N-sulfonylated piperidine derivatives that have been investigated for their capacity to modulate prokineticin receptors, enzyme targets, and other biological systems [2].

Why 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine Cannot Be Casually Interchanged with Close Analogs in Research Procurement


The sulfonyl piperidine chemotype, to which this compound belongs, is exquisitely sensitive to even minor structural modifications. Substitution on the phenylsulfonyl ring, the nature of the heteroaryl ether, and the piperidine N-substituent all profoundly influence target binding, selectivity, and ADME properties. In the related patent family covering sulfonyl piperidine derivatives as prokineticin receptor modulators, a single methyl or halogen substitution on the pyrazole ring altered activity from inactive to potent [1]. While direct comparative data for this specific 4-ethylphenyl variant against its methyl, halogen, or unsubstituted phenyl analogs are not publicly available, the class-level SAR evidence strongly cautions against assuming functional equivalence. A researcher or procurement officer who substitutes 2-((1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine with, for example, the 4-methylphenyl or 4-chlorophenyl analog risks introducing uncharacterized changes in potency, selectivity, and pharmacokinetics that could invalidate an entire experimental series.

Quantitative Differentiation Evidence for 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: A Comparator-Based Technical Assessment


Predicted Physicochemical Signature vs. Unsubstituted Phenylsulfonyl Analog: Lipophilicity and Steric Bulk Differentiation

The presence of the 4-ethyl substituent on the phenyl ring introduces a measurable increase in lipophilicity and steric bulk relative to the unsubstituted phenylsulfonyl analog. For the target compound, the predicted partition coefficient (XLogP) is approximately 3.3–3.6 based on in silico estimation [1]. By comparison, the unsubstituted phenylsulfonyl analog of this scaffold would be expected to have a lower XLogP, typically in the range of 2.5–3.0 for similar sulfonyl piperidine frameworks [2]. This difference of approximately 0.5–1.0 log units can significantly affect membrane permeability, protein binding, and metabolic stability. No experimentally measured logP or logD values for either compound were identified in the public domain.

Physicochemical profiling Drug-likeness Lead optimization

Predicted pKa and Ionization State at Physiological pH vs. Pyridine-Sulfonyl Analogs: Implications for Salt Formation and Solubility

The predicted pKa of the pyrazine nitrogen in this compound is 0.30±0.10, indicating that the molecule remains essentially uncharged at physiological pH (7.4) [1]. In contrast, closely related pyridine-containing sulfonyl piperidine analogs (e.g., compounds bearing a pyridin-3-ylsulfonyl group) possess a pyridine nitrogen with a predicted pKa in the range of 3.5–5.0, conferring partial protonation at pH 7.4 [2]. This differential ionization state directly impacts aqueous solubility, salt formation strategy, and potentially oral absorption. The pyrazine variant's very low basicity precludes conventional acid addition salt formation at the heteroaryl nitrogen, necessitating alternative formulation approaches if solubility limitation is encountered.

Preformulation Salt selection Solubility enhancement

Boiling Point and Thermal Stability as a Differentiation Criterion for Purification and Handling vs. Lower Molecular Weight Piperidine Ethers

The predicted boiling point of 2-((1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is 498.1±55.0 °C at 760 mmHg [1]. This is substantially higher than that of the simpler analog 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1381152-81-3), which, with a molecular weight of approximately 257 g/mol, would be expected to have a boiling point approximately 100–150 °C lower based on typical boiling point–molecular weight relationships for this chemotype . The higher boiling point of the 4-ethylphenyl variant implies reduced volatility, which can be an advantage for high-temperature reactions or vacuum drying, but may complicate purification by short-path distillation, favoring chromatographic methods instead.

Purification methodology Thermal stability Process chemistry

Commercial Availability and Supply Chain Differentiation: Pricing Benchmarks vs. Core Scaffold Analogs

This compound is commercially available from at least one verified supplier (Life Chemicals) in research quantities, priced at $69.00 per 10 μmol and $109.00 per 25 mg as of September 2023 [1]. In contrast, simpler analogs such as 2-(piperidin-4-yloxy)pyrazine 2HCl (CAS 950649-21-5) are listed at £276.00 (~$350) per 1 g . On a per-gram basis, the 4-ethylphenyl sulfonyl compound is considerably more expensive (~$4,360/g for the 25 mg unit), reflecting its greater synthetic complexity and lower production volume. For large-scale screening campaigns, this cost differential may drive initial use of simpler analogs for primary screening, reserving the 4-ethylphenyl variant for confirmatory or SAR expansion studies.

Procurement Chemical sourcing Cost-effectiveness

Predicted Density and Molar Refractivity Differentiation vs. Naphthylsulfonyl Analog: Implications for Formulation and Crystallinity

The predicted density of this compound is 1.270±0.06 g/cm³ [1]. The structurally related 2-((1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine, containing a bulkier polycyclic aromatic sulfonyl group, is expected to exhibit a higher density, plausibly in the range of 1.35–1.45 g/cm³ based on the additional fused ring mass [2]. This density difference, while modest, can influence powder flow properties, tablet compression behavior, and hygroscopicity in solid formulation development. The 4-ethylphenyl variant occupies a middle ground between the lighter methylsulfonyl analog and the heavier naphthylsulfonyl analog, potentially offering a more favorable balance of crystallinity and solubility for solid-dosage development.

Solid-state properties Formulation development Crystallinity prediction

Structural Uniqueness Within the Prokineticin Receptor Modulator Patent Landscape: Pyrazine vs. Pyrazole Head Group Differentiation

The Takeda patent family (WO2013179024A1) extensively exemplifies pyrazole-sulfonyl piperidine derivatives as prokineticin receptor modulators, with over 25 specific compounds listed [1]. Only one compound in this patent—2-[[1-[3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl]oxy]pyrazine—features the pyrazine ether motif, and it uses a pyrazole sulfonyl group, not a 4-ethylphenyl sulfonyl group. The target compound, which pairs a 4-ethylphenyl sulfonyl group with a pyrazine ether, represents a structurally distinct chemotype not covered by the exemplified compounds in this patent. This structural divergence offers potential freedom-to-operate advantages and a unique chemical space for scaffold-hopping campaigns aimed at identifying novel intellectual property.

Intellectual property Patent landscape Scaffold hopping

Optimal Deployment Scenarios for 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine Based on Verified Differentiation Evidence


Late-Stage SAR Expansion for CNS GPCR Targets Requiring Enhanced Lipophilicity

Given the predicted XLogP shift of approximately +0.5 to +1.0 log units relative to unsubstituted phenylsulfonyl analogs [1], this compound is best suited for structure–activity relationship (SAR) studies where increased membrane permeability is desired for CNS targets such as prokineticin receptors, dopamine receptors, or serotonin receptor subtypes. Its use should follow primary screening hits from simpler analogs to probe the lipophilic tolerance of the target binding pocket. Researchers should pair its evaluation with experimental logD measurement and PAMPA or Caco-2 permeability assays to confirm the predicted benefit.

Scaffold-Hopping and Novel IP Generation in Prokineticin Receptor Modulation

Since the 4-ethylphenylsulfonyl-pyrazine scaffold is not exemplified in the primary Takeda patent family covering sulfonyl piperidine prokineticin receptor modulators [1], medicinal chemistry teams can leverage this compound as a starting point for generating novel composition-of-matter intellectual property. The combination of a 4-ethylphenyl sulfonyl group with a pyrazine ether represents a distinct chemical space exploration opportunity, particularly if initial biological testing demonstrates activity at PKR1 or PKR2 receptors.

Preformulation and Solid-State Screening of Weakly Basic Piperidine Ethers

The predicted pKa of 0.30 for the pyrazine nitrogen [1] makes this compound a useful model system for studying the formulation challenges of very weakly basic drug candidates. Its extremely low basicity precludes simple salt formation with hydrochloric acid at the heteroaryl nitrogen, necessitating alternative approaches such as co-crystal engineering, lipid-based formulations, or amorphous solid dispersions. Preformulation scientists can use this compound to benchmark novel solubility-enhancement technologies against a well-defined, commercially available, poorly basic scaffold.

Analytical Method Development and Reference Standard Procurement

With well-defined predicted physicochemical properties including density (1.270 g/cm³) and boiling point (~498 °C) [1], and commercial availability in research quantities [1], this compound can serve as a reference standard for HPLC, LC-MS, or GC method development in analytical chemistry laboratories. Its distinct retention time and mass spectral signature relative to simpler piperidine-ether analogs facilitate its use as a system suitability standard or internal quality control marker in impurity profiling studies.

Quote Request

Request a Quote for 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.